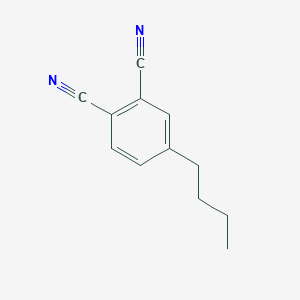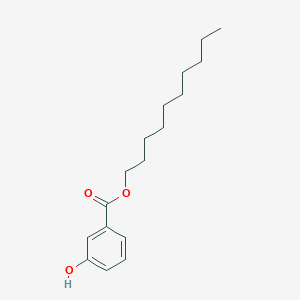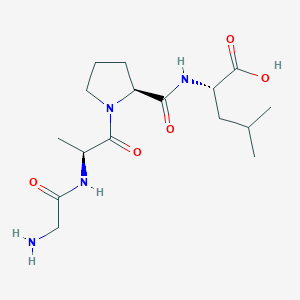
H-Gly-Ala-Pro-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Gly-Ala-Pro-Leu-OH is a tetrapeptide consisting of the amino acids glycine, alanine, proline, and leucine Peptides like this one are short chains of amino acids linked by peptide bonds, which are formed between the carboxyl group of one amino acid and the amino group of another
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ala-Pro-Leu-OH typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and methyl or benzyl esters for the carboxyl group.
Activation of Carboxyl Group: The carboxyl group of the first amino acid (glycine) is activated using reagents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.
Coupling Reaction: The activated carboxyl group reacts with the amino group of the next amino acid (alanine) to form a peptide bond. This process is repeated for the remaining amino acids (proline and leucine).
Deprotection: After the peptide chain is assembled, the protecting groups are removed using specific reagents like trifluoroacetic acid (TFA) for Boc groups.
Industrial Production Methods
In industrial settings, the synthesis of peptides like This compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of peptides on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
H-Gly-Ala-Pro-Leu-OH: can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by enzymes or acidic/basic conditions, breaking the tetrapeptide into individual amino acids.
Oxidation and Reduction: Specific amino acids within the peptide, such as proline, can undergo oxidation or reduction reactions.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical reagents like hydrochloric acid (HCl) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
Hydrolysis: Glycine, alanine, proline, and leucine.
Oxidation/Reduction: Modified amino acids with altered functional groups.
Applications De Recherche Scientifique
H-Gly-Ala-Pro-Leu-OH: has various applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of H-Gly-Ala-Pro-Leu-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins, influencing various cellular pathways. The specific sequence of amino acids determines the peptide’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
H-Gly-Ala-Pro-Leu-OH: can be compared with other tetrapeptides like H-Gly-Ala-Pro-Gly-OH or H-Gly-Ala-Pro-Val-OH . The unique sequence of amino acids in This compound imparts distinct properties, such as hydrophobicity, stability, and biological activity. Similar compounds include:
- H-Gly-Ala-Pro-Gly-OH
- H-Gly-Ala-Pro-Val-OH
- H-Gly-Ala-Pro-Phe-OH
Propriétés
Formule moléculaire |
C16H28N4O5 |
|---|---|
Poids moléculaire |
356.42 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H28N4O5/c1-9(2)7-11(16(24)25)19-14(22)12-5-4-6-20(12)15(23)10(3)18-13(21)8-17/h9-12H,4-8,17H2,1-3H3,(H,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |
Clé InChI |
SUCZGAQPOWQATN-SRVKXCTJSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


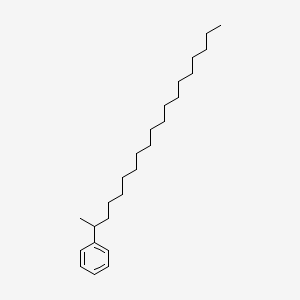
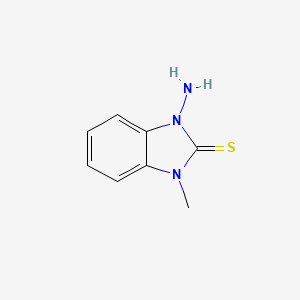
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
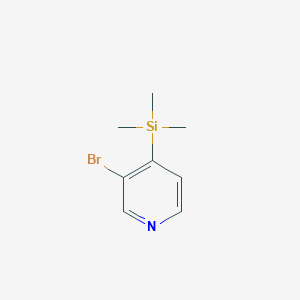
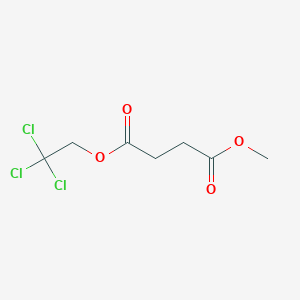
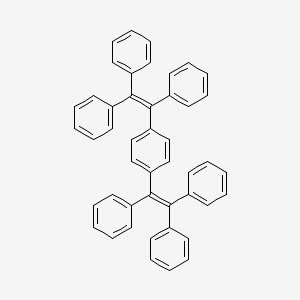
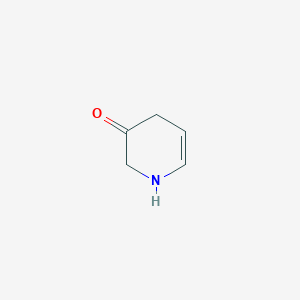
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)

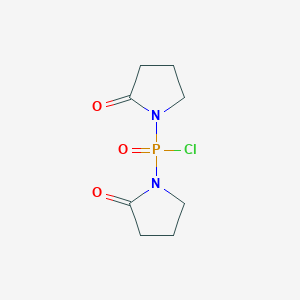
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
